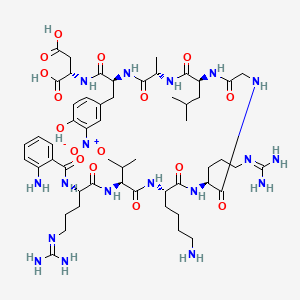
Furin Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furin is a protease enzyme that plays a crucial role in the activation of various precursor proteins by cleaving specific peptide bonds. The substrates of furin include a wide range of proproteins, such as hormones, cytokines, growth factors, and enzymes. These substrates are essential for various physiological processes, including cell proliferation, anti-apoptosis, immunity, and inflammation . Furin is also involved in the proteolytic processing of proteins in viruses and bacteria, making it a significant player in infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furin substrates are typically synthesized through recombinant DNA technology. The gene encoding the substrate is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells express the substrate protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of furin substrates involves large-scale fermentation processes using bioreactors. The host cells are cultured in bioreactors under controlled conditions to maximize the yield of the substrate protein. After fermentation, the substrate protein is harvested and purified using a combination of filtration, centrifugation, and chromatography .
Chemical Reactions Analysis
Types of Reactions: Furin substrates undergo proteolytic cleavage reactions catalyzed by the furin enzyme. This reaction involves the hydrolysis of peptide bonds at specific sites within the substrate protein . The cleavage typically occurs at sites containing paired basic amino acids, such as arginine and lysine .
Common Reagents and Conditions: The proteolytic cleavage of furin substrates is typically carried out in a buffered solution containing calcium ions, which are essential for the activity of the furin enzyme. The reaction is usually performed at a neutral pH and physiological temperature (37°C) .
Major Products Formed: The major products formed from the proteolytic cleavage of furin substrates are the mature, biologically active proteins or peptides. These products can include hormones, growth factors, and enzymes that are essential for various physiological processes .
Scientific Research Applications
Furin substrates have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, furin substrates are used to study the mechanisms of proteolytic cleavage and enzyme-substrate interactions . In biology, they are used to investigate the roles of various proproteins in cellular processes, such as cell signaling, proliferation, and differentiation .
In medicine, furin substrates are used to develop therapeutic agents for various diseases, including cancer, cardiovascular disorders, and infectious diseases . For example, furin inhibitors are being explored as potential treatments for COVID-19, as furin plays a critical role in the activation of the SARS-CoV-2 spike protein . In industry, furin substrates are used in the production of biologically active proteins and peptides for various applications, including pharmaceuticals, diagnostics, and biotechnology .
Mechanism of Action
Furin exerts its effects by cleaving specific peptide bonds within its substrate proteins. The enzyme recognizes and binds to specific sequences within the substrate, typically containing paired basic amino acids . The binding of the substrate induces a conformational change in the enzyme, activating its catalytic site. The enzyme then hydrolyzes the peptide bond, releasing the mature, biologically active protein or peptide .
The molecular targets of furin include a wide range of proproteins, such as hormones, cytokines, growth factors, and enzymes . The pathways involved in furin-mediated proteolysis are essential for various physiological processes, including cell proliferation, anti-apoptosis, immunity, and inflammation .
Comparison with Similar Compounds
Furin is a member of the proprotein convertase family, which includes several other proteases with similar functions. These include proprotein convertase subtilisin/kexin type 1 (PCSK1), proprotein convertase subtilisin/kexin type 2 (PCSK2), and proprotein convertase subtilisin/kexin type 3 (PCSK3) . While these enzymes share similar substrate specificities and catalytic mechanisms, furin is unique in its ability to cleave a broader range of substrates and its localization in the trans-Golgi network .
Other similar compounds include subtilisin-like proteases, which are found in bacteria and fungi . These proteases share structural similarities with furin and have similar catalytic mechanisms, but they differ in their substrate specificities and physiological roles .
Properties
Molecular Formula |
C54H84N18O16 |
|---|---|
Molecular Weight |
1241.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C54H84N18O16/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62)/t29-,33-,34-,35-,36-,37-,38-,43-/m0/s1 |
InChI Key |
CAFFKEBMWRRZGF-GYWMVPMNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12332155.png)
![Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12332162.png)
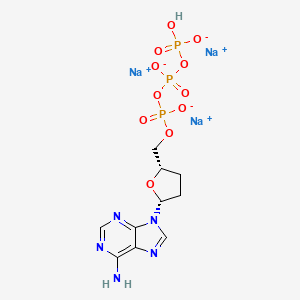
![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12332173.png)
![Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12332179.png)
![N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B12332181.png)
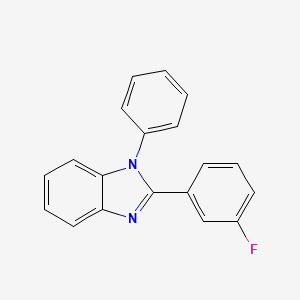
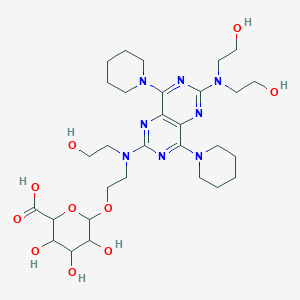
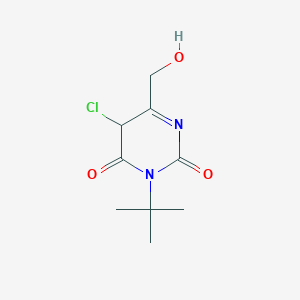

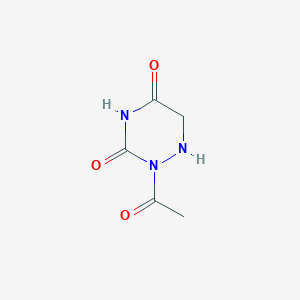
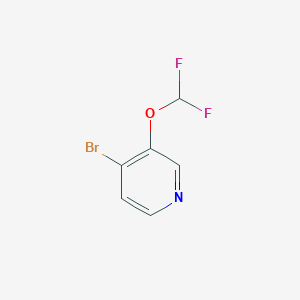
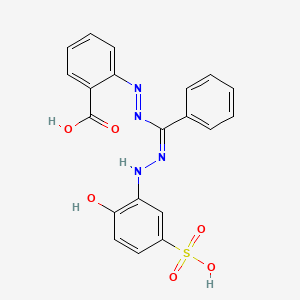
![4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12332236.png)
